molecular formula C20H21NSn B14750552 N,N-Dimethyl-1,1,1-triphenylstannanamine CAS No. 1092-86-0

N,N-Dimethyl-1,1,1-triphenylstannanamine

Cat. No.: B14750552
CAS No.: 1092-86-0
M. Wt: 394.1 g/mol
InChI Key: MFSVOHZQINGOMP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,1,1-triphenylstannanamine: is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups this compound is notable for its unique structure, which includes a tin atom bonded to three phenyl groups and one N,N-dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1,1,1-triphenylstannanamine typically involves the reaction of triphenyltin chloride with N,N-dimethylamine. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:

Ph3SnCl+HN(CH3)2Ph3SnN(CH3)2+HCl\text{Ph}_3\text{SnCl} + \text{HN(CH}_3\text{)}_2 \rightarrow \text{Ph}_3\text{SnN(CH}_3\text{)}_2 + \text{HCl} Ph3​SnCl+HN(CH3​)2​→Ph3​SnN(CH3​)2​+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1,1,1-triphenylstannanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The N,N-dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions.

Major Products:

    Oxidation: Formation of triphenyltin oxide.

    Reduction: Formation of lower oxidation state tin compounds.

    Substitution: Formation of substituted organotin compounds.

Scientific Research Applications

N,N-Dimethyl-1,1,1-triphenylstannanamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,1,1-triphenylstannanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, altering their function and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • N,N-Dimethyl-1,1,1-triphenylsilaneamine
  • N,N-Dimethyl-1,1,1-triphenylgermanamine

Comparison: N,N-Dimethyl-1,1,1-triphenylstannanamine is unique due to the presence of a tin atom, which imparts distinct chemical and physical properties compared to its silicon and germanium analogs. The tin atom provides greater reactivity and potential for forming diverse organometallic complexes.

Properties

CAS No.

1092-86-0

Molecular Formula

C20H21NSn

Molecular Weight

394.1 g/mol

IUPAC Name

N-methyl-N-triphenylstannylmethanamine

InChI

InChI=1S/3C6H5.C2H6N.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;1-2H3;/q;;;-1;+1

InChI Key

MFSVOHZQINGOMP-UHFFFAOYSA-N

Canonical SMILES

CN(C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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